![molecular formula C24H26N2O5 B2849308 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one CAS No. 845989-35-7](/img/structure/B2849308.png)

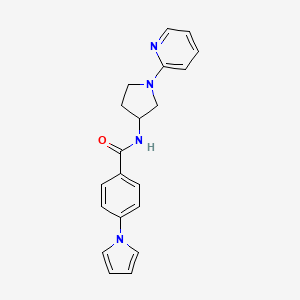

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one” is a complex molecule that has been studied for its potential use as an immunomodulator . It has been found to have strong inhibitory activity against jack bean urease .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride was synthesized using 2,3-dihydroxybenzoic acid as the initial material. The process involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of this compound is complex. It has been reported that similar compounds have been synthesized and their structures studied. For example, a complex [Cu 2 (L) 4 DMSO 2]·2DMSO (HL = (E)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid) was synthesized and its structure was studied .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The preparation and characterization of coumarin derivatives in various media have been studied, with a focus on their antioxidant activities. For instance, coumarin substituted heterocyclic compounds have been synthesized and characterized, demonstrating significant antioxidant activities compared to standard antioxidants like vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). Another study focused on the one-pot synthesis of tetrahydrobenzo[b]pyran and dihydropyrano[c]chromene derivatives using starch solution as a catalyst, highlighting the use of non-toxic and biodegradable catalysts (Hazeri et al., 2014).

Biological Activity and Potential Therapeutic Uses

Research into modified coumarins and their derivatives has shown promise in various biological applications. For example, Mannich bases of substituted tetrahydrobenzo[c]chromen-6-ones have shown potential stimulant activities for the central and peripheral nervous systems, indicating possible therapeutic applications (Garazd et al., 2002). Additionally, the synthesis of robustic acid and related 4-hydroxy-3-phenylcoumarins has been documented, contributing to the pool of synthetic methodologies and potential applications of such compounds (Jain & Jain, 1973).

Wirkmechanismus

Target of Action

The primary target of this compound is the enzyme urease . Urease is a crucial enzyme in the nitrogen metabolism of many organisms, catalyzing the hydrolysis of urea into ammonia and carbon dioxide .

Mode of Action

The compound interacts with urease, inhibiting its activity . . This could potentially alter the enzyme’s conformation or active site, preventing it from catalyzing its usual reaction .

Biochemical Pathways

By inhibiting urease, the compound disrupts the normal nitrogen metabolism within the organism. This can have downstream effects on various biochemical pathways, particularly those involving the utilization or detoxification of ammonia .

Result of Action

The inhibition of urease by this compound can lead to a buildup of urea and a decrease in ammonia levels within the organism. This can have various molecular and cellular effects, depending on the specific biological context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s inhibitory effect on urease might be affected by the concentration of urea in the environment .

Eigenschaften

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-2-25-7-9-26(10-8-25)14-18-20(27)5-4-17-23(28)19(15-31-24(17)18)16-3-6-21-22(13-16)30-12-11-29-21/h3-6,13,15,27H,2,7-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPUCVLWFGMXDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC5=C(C=C4)OCCO5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2849227.png)

![7-[1-(4-Chloro-2-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2849230.png)

![2-[[5-[(5-Phenacylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B2849240.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2849242.png)

![2-Methyl-6-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrazine](/img/structure/B2849244.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2849247.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)